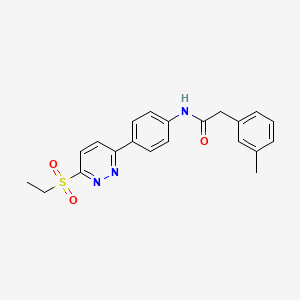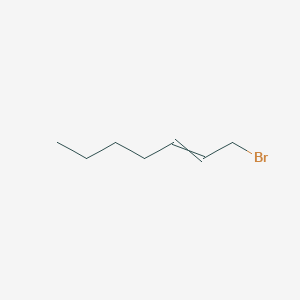![molecular formula C20H16N2OS4 B2656489 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione CAS No. 112544-54-4](/img/structure/B2656489.png)
3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione involves multiple steps, typically starting with the formation of the thiazole ring. Common reagents include sulfur, nitrogen sources, and various phenolic compounds. The reaction conditions often involve heating and the use of solvents like ethanol or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Aplicaciones Científicas De Investigación
3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
What sets 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione apart is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other thiazole derivatives .
Propiedades
IUPAC Name |
3-methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS4/c1-21-17(11-26-19(21)24)13-3-7-15(8-4-13)23-16-9-5-14(6-10-16)18-12-27-20(25)22(18)2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMIWLREKAWRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CSC1=S)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=CSC(=S)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)


![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)
![3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2656413.png)


![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)




![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)
